molecular formula C7H14O3 B139360 [3-(2-Ethoxyethyl)oxiran-2-yl]methanol CAS No. 131669-45-9

[3-(2-Ethoxyethyl)oxiran-2-yl]methanol

Cat. No.: B139360
CAS No.: 131669-45-9
M. Wt: 146.18 g/mol
InChI Key: YUXWVCIMBOSFIK-UHFFFAOYSA-N
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Description

[3-(2-Ethoxyethyl)oxiran-2-yl]methanol is an epoxide-derived alcohol characterized by a 2-ethoxyethyl substituent at the 3-position of the oxirane (epoxide) ring and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₁₄O₃ (molecular weight: 146.18 g/mol).

Properties

CAS No.

131669-45-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[3-(2-ethoxyethyl)oxiran-2-yl]methanol

InChI

InChI=1S/C7H14O3/c1-2-9-4-3-6-7(5-8)10-6/h6-8H,2-5H2,1H3

InChI Key

YUXWVCIMBOSFIK-UHFFFAOYSA-N

SMILES

CCOCCC1C(O1)CO

Canonical SMILES

CCOCCC1C(O1)CO

Synonyms

L-threo-Pentitol, 3,4-anhydro-2-deoxy-1-O-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares [3-(2-Ethoxyethyl)oxiran-2-yl]methanol with structurally related epoxide alcohols:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Reference
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol 2-ethoxyethyl, hydroxymethyl C₇H₁₄O₃ 146.18 Polar ether group enhances solubility; epoxide reactivity modulated by electron-donating substituent. N/A
[3-(3-Chlorophenyl)oxiran-2-yl]methanol 3-chlorophenyl, hydroxymethyl C₉H₉ClO₂ 184.62 Aromatic substituent increases lipophilicity; chlorine atom may enhance electrophilicity of epoxide.
(3-Methyloxiran-2-yl)methanol Methyl, hydroxymethyl C₄H₈O₂ 88.11 Simple alkyl substituent; lower molecular weight and higher volatility.
[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol Methyl, 4-methylpent-3-enyl, hydroxymethyl C₁₀H₁₈O₂ 170.25 Branched alkyl chain increases lipophilicity; used in marine ether biosynthesis studies.
[(2R)-3,3-Dimethyloxiran-2-yl]methanol 3,3-dimethyl, hydroxymethyl C₅H₁₀O₂ 102.13 Steric hindrance from dimethyl groups reduces epoxide reactivity.

Physical Properties and Hazards

  • Physical State : Similar epoxide alcohols, such as 3-(3,4,5-trimethoxyphenyl)oxiran-2-yl derivatives, are reported as clear oils , suggesting the target compound may also exist as a liquid.
  • Hazard Potential: Structurally related epoxides (e.g., 2,3-epoxypropan-1-ol) are classified as highly reactive and hazardous due to their electrophilic nature . The ethoxyethyl group may reduce acute toxicity compared to smaller epoxides but requires careful handling per glycol ether safety protocols .

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